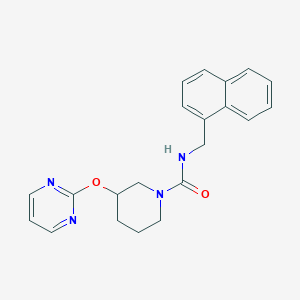

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-3-pyrimidin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-21(24-14-17-8-3-7-16-6-1-2-10-19(16)17)25-13-4-9-18(15-25)27-20-22-11-5-12-23-20/h1-3,5-8,10-12,18H,4,9,13-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTATDBDSACQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

Attachment of the Naphthalene Group: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthalen-1-ylmethyl halide reacts with the piperidine derivative.

Introduction of the Pyrimidine Group: The pyrimidine ring is attached through an etherification reaction, where a pyrimidin-2-ol reacts with the piperidine derivative under basic conditions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Synthetic Routes and Key Bond-Forming Reactions

The compound is synthesized through multi-step protocols involving:

-

The pyrimidin-2-yloxy group is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging the electron-deficient nature of the pyrimidine ring .

-

Piperidine ring modifications often employ transition-metal catalysts to optimize regioselectivity.

Carboxamide Reactivity

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide undergoes cleavage to yield piperidine-1-carboxylic acid and naphthalen-1-ylmethanamine.

-

Reduction : Lithium aluminum hydride (LiAlH₄) selectively reduces the carbonyl group to a methylene bridge, forming N-(naphthalen-1-ylmethyl)piperidine.

Pyrimidinyloxy Group Modifications

-

Nucleophilic Displacement : The pyrimidin-2-yloxy group participates in SNAr reactions with amines (e.g., morpholine) at 120°C, replacing the oxygen with nitrogen nucleophiles .

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrimidine ring, forming N-oxide derivatives .

Piperidine Ring Reactions

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetylpiperidine derivatives.

-

Quaternization : Methyl iodide in acetonitrile generates a quaternary ammonium salt at the piperidine nitrogen.

Mechanistic Insights

-

Catalytic C–N Coupling : Copper-mediated Ullmann-type coupling facilitates piperidine functionalization, with DFT studies indicating a single-electron transfer (SET) mechanism.

-

Steric Effects : The naphthalen-1-ylmethyl group hinders electrophilic attack on the piperidine ring, directing reactivity to the pyrimidinyloxy site .

Comparative Reactivity Data

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting anaplastic lymphoma kinase (ALK) with an IC50 value of 0.174 μM, indicating strong potency against this target .

Table 1: Inhibitory Potency Against Cancer Targets

The compound's ability to induce apoptosis in cancer cells has been demonstrated in various models, suggesting its utility in developing new cancer therapies. For instance, modifications to the piperidine structure have enhanced its cytotoxicity compared to standard treatments like bleomycin .

Neurodegenerative Diseases

This compound also holds potential for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for maintaining cognitive function .

Table 2: Inhibition of Cholinesterases

The introduction of piperidine moieties has been shown to enhance brain exposure and improve pharmacokinetic properties, making it a candidate for further development in treating Alzheimer's disease .

Kinase Inhibition

The compound's structural characteristics allow it to act as a selective inhibitor of various kinases, including ALK and possibly others involved in cancer signaling pathways. The unique DFG-shifted conformation observed in X-ray crystallography studies suggests that this compound can access hydrophobic pockets within the kinase domain, enhancing its binding affinity .

Case Study 1: ALK Inhibition

In a study focused on optimizing piperidine derivatives for ALK inhibition, this compound was identified as a lead compound due to its favorable binding profile and selectivity over related kinases like IGF1R . This study laid the groundwork for further modifications aimed at improving efficacy and reducing off-target effects.

Case Study 2: Alzheimer's Disease

Another significant study investigated the dual inhibition of cholinesterases by compounds similar to this compound. The findings suggested that these compounds could not only improve cognitive function but also offer neuroprotective effects by reducing oxidative stress and preventing tau protein aggregation .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Challenges : The target compound’s naphthalene and pyrimidine groups likely require multi-step synthesis, contrasting with simpler pivalamide derivatives in the catalogs .

- Pharmacological Potential: Pyrimidine-oxygenated piperidines are known kinase inhibitors (e.g., PI3K/mTOR), but the absence of bioactivity data for this compound limits definitive conclusions.

- Comparative Solubility : The naphthalene group may reduce aqueous solubility compared to hydroxyl- or trifluoromethyl-substituted analogs .

Biological Activity

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide, with CAS number 2034621-27-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

The molecular formula for this compound is with a molecular weight of 362.4 g/mol. Its structural characteristics include a piperidine core substituted with a naphthalenylmethyl group and a pyrimidinyl ether, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed based on structure-activity relationship (SAR) studies:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, which are critical in signaling pathways related to cancer progression and cell proliferation.

- Antiviral Activity : Similar structures have exhibited antiviral properties against multiple viruses, suggesting that this compound may also possess similar capabilities.

- Neuroprotective Effects : Compounds with a piperidine structure often demonstrate neuroprotective effects, indicating potential applications in neurodegenerative diseases.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound showed IC50 values ranging from 10 to 20 µM against human liver cancer cell lines (HepG2) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6b | HepG2 | 11.3 | Apoptosis induction |

| Similar Compound A | MCF7 | 15.0 | Cell cycle arrest |

| Similar Compound B | A549 | 18.5 | Inhibition of proliferation |

Antiviral Activity

Research has indicated that compounds structurally related to this compound can inhibit viral replication in vitro. For instance, studies reported effective inhibition against the hepatitis C virus (HCV) and influenza strains with IC50 values below 20 µM .

Case Study 1: Anticancer Potential

A study conducted by researchers focused on the anticancer properties of related piperidine derivatives. They found that substituents on the piperidine ring significantly influenced cytotoxic activity against various cancer types. The study concluded that the introduction of electron-donating groups enhanced the compound's efficacy .

Case Study 2: Antiviral Efficacy

Another investigation evaluated the antiviral properties of pyrimidine derivatives, revealing that modifications at the N-position significantly improved activity against respiratory viruses. This suggests that this compound could be optimized for enhanced antiviral effects .

Q & A

Basic: What synthetic strategies are recommended for the efficient preparation of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide?

Methodological Answer:

A multi-step synthesis is typically employed, starting with functionalization of the piperidine core. Key steps include:

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) or pivaloyl groups to stabilize reactive intermediates during pyrimidine coupling .

- Coupling reactions : Optimize nucleophilic aromatic substitution (e.g., pyrimidin-2-yloxy group introduction) using catalysts like Pd or Cu to enhance regioselectivity .

- Yield improvement : Apply Design of Experiments (DoE) to screen solvent systems (e.g., DMF/THF mixtures) and temperatures. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error .

Advanced: How can computational modeling resolve discrepancies in predicted vs. observed binding affinities for this compound?

Methodological Answer:

Contradictions between in silico docking (e.g., AutoDock Vina) and experimental IC50 values may arise from:

- Conformational flexibility : Use molecular dynamics (MD) simulations (e.g., AMBER) to account for protein-ligand dynamics over 100+ ns trajectories .

- Solvent effects : Recalculate binding free energies with implicit solvent models (e.g., Poisson-Boltzmann) or explicit water molecules .

- Validation : Compare results across multiple software (e.g., Schrödinger vs. MOE) and validate with isothermal titration calorimetry (ITC) .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the naphthalene and pyrimidine moieties. Use 2D NMR (COSY, HSQC) for stereochemical assignment .

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Gradient elution (acetonitrile/water + 0.1% TFA) resolves polar byproducts .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error to rule out isobaric impurities .

Advanced: How can researchers optimize the compound’s metabolic stability without compromising target affinity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3) on the naphthalene ring to reduce CYP450-mediated oxidation .

- Prodrug strategies : Mask the piperidine carboxamide as an ester to enhance permeability, with enzymatic cleavage in target tissues .

- In vitro assays : Test microsomal stability (human liver microsomes) and correlate with computational ADMET predictions (e.g., SwissADME) .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., FP-TDP1 for kinase targets) with Z’-factor >0.5 to ensure robustness .

- Cell viability : Screen against cancer lines (e.g., MCF-7, HepG2) via MTT assay, normalizing to positive controls (e.g., doxorubicin) .

- Dose-response curves : Generate IC50 values using 8-point dilutions (0.1–100 μM) and nonlinear regression (GraphPad Prism) .

Advanced: What experimental and computational methods reconcile conflicting solubility data across studies?

Methodological Answer:

- Experimental replication : Use standardized shake-flask method (pH 7.4 PBS) with HPLC quantification .

- Machine learning : Train models on PubChem solubility datasets to identify outliers and adjust substituent logP values .

- Co-solvent systems : Test cyclodextrin encapsulation or lipid-based formulations to enhance apparent solubility .

Basic: How should researchers design stability studies under physiological conditions?

Methodological Answer:

- Forced degradation : Expose the compound to pH 1–10 buffers (37°C, 24–72 hrs) and monitor degradation via UPLC-MS .

- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) in amber vs. clear vials .

- Data analysis : Calculate half-life (t1/2) using first-order kinetics and identify degradation products for structural modification .

Advanced: What strategies validate the compound’s target engagement in complex biological systems?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Monitor target protein melting curves (± compound) via Western blot .

- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking and pull-down/MS identification .

- In vivo pharmacodynamics : Use xenograft models with biomarker analysis (e.g., phospho-kinase ELISA) to correlate exposure and effect .

Basic: What are best practices for ensuring reproducibility in synthetic protocols?

Methodological Answer:

- Detailed documentation : Record exact equivalents, reaction times, and purification Rf values .

- Quality control : Characterize intermediates (e.g., Boc-piperidine) with FTIR to confirm amine protection .

- Automation : Use liquid handlers for precise reagent dispensing and minimize human error .

Advanced: How can cryo-EM or X-ray crystallography resolve ambiguities in binding mode predictions?

Methodological Answer:

- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domain) at 10 mM (24–48 hrs, 4°C) .

- Data processing : Refine structures with PHENIX or CCP4, focusing on electron density maps (2Fo-Fc) around the ligand .

- Validation : Compare with docking poses and adjust force field parameters (e.g., AMBER ff19SB) for better agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.